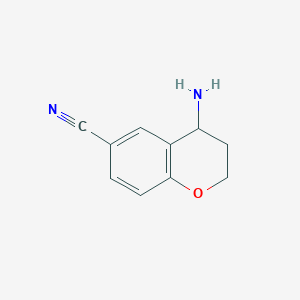

4-Aminochromane-6-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-amino-3,4-dihydro-2H-chromene-6-carbonitrile |

InChI |

InChI=1S/C10H10N2O/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-2,5,9H,3-4,12H2 |

InChI Key |

CJCVXXBBYAULKR-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)C#N |

Origin of Product |

United States |

The Chromane Core: a Cornerstone in Heterocyclic Chemistry and Biosynthesis

The chromane (B1220400) scaffold, a bicyclic ether consisting of a benzene (B151609) ring fused to a dihydropyran ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govacs.orgresearchgate.net This designation stems from its recurring presence in a multitude of natural products and synthetic molecules that exhibit a wide array of biological activities. nih.gov The structural rigidity and three-dimensional character of the chromane nucleus make it an ideal framework for the development of therapeutic agents. nih.govacs.org

In nature, the chromane ring is a key component of tocochromanols, a class of lipophilic antioxidants that includes tocopherols (B72186) (Vitamin E) and tocotrienols. mdpi.com These compounds play a crucial role in protecting cellular membranes from oxidative damage. The biosynthesis of these molecules involves the shikimate and MEP (2-C-methyl-D-erythritol 4-phosphate) pathways, highlighting the fundamental role of the chromane core in essential biological processes. mdpi.com The versatility of the chromane scaffold has made it a focal point for synthetic chemists, leading to the development of a plethora of derivatives with applications in drug discovery and materials science. nih.govresearchgate.net

Aminochromane Structures: from Historical Roots to Modern Research Frontiers

The incorporation of an amino group into the chromane (B1220400) structure has historically been a fruitful strategy for modulating the biological properties of this heterocyclic system. Research into amino-substituted chromanes has uncovered a diverse range of pharmacological activities, establishing them as a significant class of compounds in medicinal chemistry.

Early and ongoing research has demonstrated that aminochromane derivatives possess potent biological effects. For instance, various substituted 2-amino-4H-chromenes have been investigated for their cytotoxic activity against cancer cell lines. nih.govresearchgate.net Furthermore, the strategic placement of amino and other functional groups has led to the discovery of chromane derivatives with antiepileptic and anticancer properties. nih.gov

A significant trend in this area is the synthesis of chromanes bearing both an amino and a nitrile (carbonitrile) group. The α-aminonitrile moiety is a key structural alert in medicinal chemistry, often serving as a precursor to amino acids and other bioactive molecules. masterorganicchemistry.com The Strecker synthesis, a classic method for preparing α-aminonitriles, underscores the fundamental importance of this functional group combination in organic synthesis. masterorganicchemistry.com

Recent research has focused on the development of efficient, often green, synthetic methodologies for accessing these complex structures. Multi-component reactions have emerged as a powerful tool for the one-pot synthesis of highly functionalized chromenes, including those with aminonitrile substituents. nih.govnih.gov These approaches offer advantages in terms of operational simplicity, reduced waste, and the ability to generate diverse molecular libraries for biological screening. nih.govnih.gov

Current Research on 4 Aminochromane 6 Carbonitrile and Its Analogues

Classical and Established Synthetic Routes to the Aminochromane Carbonitrile Scaffold

Traditional methods for constructing the chromane ring system often involve sequential steps, including the formation of the core heterocyclic structure followed by functional group manipulations.

Cyclization Reactions for Chromane Ring Formation

The construction of the chromane ring is the foundational step in synthesizing the target molecule. Cyclization strategies are paramount in forming this core bicyclic structure. One such approach involves a cascade radical cyclization. For instance, a novel method has been developed for synthesizing functionalized chroman-4-ones through the intramolecular addition of an acyl radical, generated in situ from 2-(allyloxy)arylaldehydes, onto the alkene. This is followed by a selective cross-coupling reaction rsc.org.

Another sophisticated strategy involves a ring-opening and ring-closing sequence. Palladium-catalyzed aminocarbonylation of 3-iodochromone has been shown to produce chroman-2,4-diones. This transformation is believed to proceed through an aza-Michael addition of an amine to the chromone (B188151) system, leading to the opening of the pyrone ring. A subsequent intramolecular aryloxycarbonylation and ring-closure step yields the chroman-2,4-dione structure nih.gov. These methods, while effective for creating the fundamental chromanone skeleton, often require multiple steps and specific precursors to arrive at the 4-amino-6-carbonitrile substitution pattern.

Multicomponent Reaction Approaches for Scaffold Construction

Multicomponent reactions (MCRs) have become a highly efficient and popular method for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. frontiersin.org These reactions are convergent, combining three or more starting materials in a single step to form a complex product, which incorporates most or all of the atoms of the reactants. organic-chemistry.org This approach offers significant advantages over traditional linear syntheses, including reduced reaction times, simplified purification procedures, and higher atom economy. orientjchem.org

The most common MCR for this scaffold is a one-pot condensation of an aldehyde, malononitrile (B47326), and a suitable phenol (B47542) or dicarbonyl compound, such as dimedone or 1,3-cyclohexanedione. researchgate.netnih.gov This reaction is often catalyzed by a variety of catalysts, including organocatalysts like 2-aminopyridine (B139424) or DBU, to afford high yields of the desired 2-amino-4H-chromene-3-carbonitrile derivatives. nih.govresearchgate.net The versatility of the MCR approach allows for the creation of a diverse library of substituted chromenes by simply varying the starting components. researchgate.net

Table 1: Examples of Multicomponent Reactions for Chromene Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | 1,3-Cyclohexanedione | 2-Aminopyridine | 2-Amino-5-oxo-4-aryl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | High | researchgate.net |

| Salicylaldehyde | Malononitrile | Nitroalkane | DBU | 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitrile | 75-85 | nih.gov |

| Benzaldehyde | Malononitrile | Dimedone | Pyridine-2-carboxylic acid (P2CA) | 2-Amino-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | up to 98 | nih.govnih.gov |

| Pyrazole (B372694) Aldehyde | Malononitrile | 5,5-Dimethylcyclohexane-1,3-dione | None (in Ethanol) | 2-Amino-7,7-dimethyl-4-(1-phenyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Excellent | orientjchem.org |

Green Chemistry Approaches in Aminochromane Carbonitrile Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly synthetic methods for chromene derivatives. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net

Solvent-Free and Environmentally Benign Reaction Conditions

A key aspect of green synthesis is the use of non-toxic, renewable, and environmentally safe solvents. Many modern protocols for the synthesis of 2-amino-4H-chromene-3-carbonitriles utilize water or ethanol (B145695), or a mixture of the two, as the reaction medium. nih.govnih.gov These solvents are preferable to conventional volatile organic solvents due to their low toxicity and minimal environmental impact.

Some methods have successfully employed catalyst-free conditions, further enhancing their green credentials. For example, novel chromene carbonitriles have been synthesized in excellent yields by reacting pyrazole aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in ethanol at room temperature without any catalyst. orientjchem.org The development of one-pot syntheses in aqueous media using catalysts like DBU at room temperature also represents a significant step towards environmentally benign procedures. nih.gov These methods not only align with green chemistry principles but also often simplify the experimental setup and workup. nih.govorientjchem.org

Microwave and Ultrasound Assisted Synthetic Protocols

To accelerate reaction rates and improve yields, non-conventional energy sources like microwave irradiation and ultrasound have been successfully applied to the synthesis of chromene derivatives. researchgate.net These techniques often lead to dramatically reduced reaction times compared to conventional heating methods. researchgate.net

Microwave-assisted synthesis has been employed for the one-pot reaction of 4-methoxy-1-naphthol, aromatic aldehydes, and malononitrile in the presence of piperidine (B6355638) to produce 2-amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carbonitrile derivatives in just two minutes. scispace.com

Ultrasound irradiation provides an alternative green method, promoting chemical reactions through acoustic cavitation. orientjchem.org This technique has been used for the three-component condensation of indoles, aromatic aldehydes, and malononitrile to synthesize pyrano[3,2-b]indole-3-carbonitriles. nih.gov Similarly, the synthesis of various carbonitrile-bearing pyran derivatives has been achieved in high yields and short reaction times via a one-pot, three-component reaction under ultrasonic irradiation in water. researchgate.net The combination of ultrasound for initial solvation followed by microwave irradiation for the heterocyclization step has also been reported as a novel and efficient approach. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Chromene Derivatives

| Method | Energy Source | Solvent | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|---|

| Conventional | Thermal Heating | Organic Solvents (e.g., Toluene, DMF) | Several Hours to Days | Well-established protocols | N/A |

| Microwave-Assisted | Microwave Irradiation | Ethanol | 2-10 minutes | Rapid reaction rates, high yields | researchgate.netscispace.com |

| Ultrasound-Assisted | Ultrasonic Waves | Water/Ethanol | 15-30 minutes | Reduced reaction times, milder conditions, high yields | researchgate.netresearchgate.netorientjchem.org |

Catalytic Strategies for Enhanced Sustainability

The development of green and sustainable chemical processes is a paramount goal in modern organic synthesis. For the synthesis of chromane derivatives, including those structurally related to this compound, several catalytic strategies have been developed to enhance sustainability by utilizing eco-friendly solvents, minimizing waste, and employing recyclable catalysts.

One notable approach involves a one-pot multicomponent reaction for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, which share a similar structural motif with the target compound. This method utilizes pyridine-2-carboxylic acid (P2CA) as a sustainable and rapid organocatalyst. The reaction brings together substituted aldehydes, malononitrile, and dimedone in a water-ethanol mixture, aligning with the principles of green chemistry. The dual acid-base nature of the P2CA catalyst is crucial for driving the reaction forward efficiently. This process boasts a high atom economy and a low E-factor, underscoring its environmental benefits. Furthermore, the catalyst has demonstrated good recyclability over several cycles, a key aspect of sustainable catalysis.

Another green approach for the synthesis of 2-amino-4H-chromenes employs natural-origin catalysts, such as lemon juice, under ultrasonication. This method avoids hazardous organic solvents and metal-containing catalysts, offering a simple workup procedure and short reaction times. While not directly applied to this compound, these sustainable strategies for related chromene-carbonitriles highlight the potential for developing environmentally benign syntheses for a broad range of chromane derivatives.

Asymmetric Synthesis and Chiral Resolution Techniques for Aminochromane Carbonitriles

The presence of a stereocenter at the C4 position of this compound necessitates the use of asymmetric synthesis or chiral resolution to obtain enantiomerically pure forms, which are often crucial for desired biological activity.

Enantioselective Catalytic Approaches

Enantioselective catalysis offers a direct route to chiral molecules from prochiral starting materials. For the synthesis of chiral chromane derivatives, organocatalysis has emerged as a powerful tool. A highly enantio- and diastereoselective method for producing functionalized chromanes has been achieved through an organocatalytic domino Michael/hemiacetalization reaction. This reaction, between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, is catalyzed by modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids. This approach has yielded chromane products in high yields with excellent diastereoselectivities (up to 99:1 dr) and enantioselectivities (up to 99% ee).

Transition metal catalysis also provides efficient pathways to chiral amines. The asymmetric hydrogenation of enamines and imines is a well-established method for producing chiral amines. For instance, ruthenium-Synphos catalyzed asymmetric hydrogenation has been effectively used for the enantioselective synthesis of 3-aminochroman derivatives. While this applies to the 3-amino isomer, it demonstrates the potential of transition metal catalysis for accessing chiral aminochromanes. The development of novel chiral ligands and catalytic systems continues to expand the scope and efficiency of these transformations, making them attractive for the synthesis of complex molecules like chiral this compound.

A novel catalytic enantioselective Strecker synthesis, a classic method for preparing α-amino nitriles, utilizes a chiral bicyclic guanidine (B92328) as a catalyst for the reaction of N-benzhydryl imines with hydrogen cyanide. This method has proven effective for creating chiral α-amino nitriles and could be adapted for the synthesis of the target molecule.

Below is a table summarizing enantioselective catalytic approaches for related chromane and aminonitrile syntheses:

| Catalyst/Method | Substrates | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Modularly Designed Organocatalysts (MDOs) | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Functionalized chromanes | Up to 99% | Up to 99:1 | |

| Ruthenium-Synphos | Enamines derived from chromanones | 3-Aminochroman derivatives | High | N/A | |

| Chiral Bicyclic Guanidine | N-benzhydryl imines, HCN | α-Amino nitriles | High | N/A |

Optical Resolution of Chiral Aminochromane Precursors and Products

When a racemic mixture is synthesized, optical resolution is necessary to separate the enantiomers. Common methods include diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orglibretexts.org For a basic compound like 4-aminochromane, chiral acids such as tartaric acid, camphorsulfonic acid, or mandelic acid could be employed as resolving agents. libretexts.org After separation, the desired enantiomer of the amine can be recovered by neutralizing the salt. The efficiency of this method is highly dependent on the choice of resolving agent and solvent system. unchainedlabs.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. sigmaaldrich.comresearchgate.net For amino compounds, CSPs based on macrocyclic antibiotics (e.g., teicoplanin) or polysaccharide derivatives are often effective. sigmaaldrich.com The separation is based on the differential interactions between the enantiomers and the chiral selector of the CSP. researchgate.net This method can provide high enantiomeric purity and is applicable to a wide range of compounds. The development of a specific HPLC method for resolving racemic this compound would involve screening various chiral columns and mobile phase compositions to achieve optimal separation. sigmaaldrich.com

The table below lists common chiral resolving agents and chromatographic techniques applicable to the resolution of chiral amines.

| Resolution Method | Chiral Agent/Stationary Phase | Principle | Applicability | Reference |

| Diastereomeric Salt Formation | Tartaric acid, Camphorsulfonic acid, Mandelic acid | Formation of diastereomeric salts with different solubilities, allowing for separation by crystallization. libretexts.orglibretexts.org | Racemic amines | libretexts.orglibretexts.org |

| Chiral HPLC | Macrocyclic antibiotics (e.g., Teicoplanin), Polysaccharides | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.comresearchgate.net | Analytical and preparative separation of enantiomers. | sigmaaldrich.comresearchgate.net |

Reactions Involving the Amino Functionality

The primary amino group at the C-4 position is a key site for nucleophilic reactions, enabling the straightforward introduction of a wide variety of substituents through acylation, alkylation, and the construction of new heterocyclic rings via condensation and cyclization pathways.

The nucleophilic character of the 4-amino group allows it to readily react with electrophilic reagents such as acylating and alkylating agents.

Acylation is typically achieved using standard reagents like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. uomustansiriyah.edu.iqchemistry.coach This reaction converts the primary amine into a secondary amide, a transformation that can be crucial for modifying the compound's electronic and steric properties. The use of specific catalysts, such as 4-(dimethylamino)pyridine (DMAP), can facilitate the acylation of even less reactive amines. nih.gov

Alkylation introduces alkyl groups onto the nitrogen atom. This can be accomplished through nucleophilic substitution with alkyl halides, though this method can sometimes lead to over-alkylation. A more controlled and sustainable approach is the direct N-alkylation using alcohols, which proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govnih.gov This process, often catalyzed by transition metal complexes (e.g., based on manganese or ruthenium), involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, producing water as the sole byproduct. nih.govnih.gov

| Reaction Type | Reagent(s) | Expected Product |

| Acylation | Acetyl chloride, Pyridine (B92270) | N-(6-Cyanochroman-4-yl)acetamide |

| Benzoyl chloride, Triethylamine | N-(6-Cyanochroman-4-yl)benzamide | |

| Alkylation | Benzyl alcohol, Mn-pincer catalyst | 4-(Benzylamino)chromane-6-carbonitrile |

| Iodomethane, K₂CO₃ | 4-(Methylamino)chromane-6-carbonitrile |

The 4-amino group serves as a critical nucleophile in condensation reactions with carbonyl compounds, leading to the formation of new, fused heterocyclic systems. These intramolecular or intermolecular cyclocondensations are powerful methods for building complex molecular architectures. researchgate.netnih.gov

For instance, reaction with 1,3-dicarbonyl compounds, such as β-ketoesters (e.g., ethyl acetoacetate) or dialdehydes, can lead to the formation of fused pyridine or pyrimidine (B1678525) rings. The initial step is typically the formation of an enamine or imine intermediate, which then undergoes an intramolecular cyclization followed by dehydration or another elimination step to yield the aromatic heterocyclic product. nih.gov Such reactions are fundamental in quinoline (B57606) and pyrimidine synthesis. nih.govresearchgate.net The reactivity of amino-heterocycles to form fused pyrimido[4,5-b] systems is a well-documented strategy for creating compounds with potential biological activity. researchgate.netnih.gov

| Reagent | Resulting Fused Ring System | Product Class Example |

| Ethyl acetoacetate | Pyridine | Pyridoc chromane |

| Diethyl malonate | Pyridinone | Pyridono[2,3-d]chromane |

| Formamide | Pyrimidine | Pyrimido[5,4-b]chromene |

Reactivity at the Nitrile Group

The nitrile group (C≡N) at the C-6 position is a versatile functional group that can undergo transformations to produce amides, carboxylic acids, or serve as a building block for five-membered heterocycles through cycloaddition reactions. researchgate.net

The hydrolysis of the nitrile group is a fundamental transformation that can be controlled to yield either a primary amide or a carboxylic acid, depending on the reaction conditions. rutgers.eduucalgary.ca

Partial Hydrolysis (Amidation): Under carefully controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to the corresponding primary amide, 4-aminochromane-6-carboxamide. rutgers.edu This transformation proceeds via nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile, followed by tautomerization of the resulting imidic acid intermediate. youtube.com

Complete Hydrolysis: More vigorous or prolonged heating in the presence of strong acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH) leads to the complete hydrolysis of the nitrile group, passing through the amide intermediate, to furnish 4-aminochromane-6-carboxylic acid. chemistry.coachyoutube.com In basic hydrolysis, the final product is the carboxylate salt, which requires an acidic workup to yield the free carboxylic acid. youtube.com

| Reaction | Conditions | Product |

| Amidation | H₂SO₄ (conc.), gentle heat | 4-Aminochromane-6-carboxamide |

| Hydrolysis | NaOH (aq.), reflux, then H₃O⁺ | 4-Aminochromane-6-carboxylic acid |

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions, providing a direct route to five-membered aromatic heterocycles. rsc.org

A prominent example is the reaction with nitrile oxides, which are typically generated in situ from the dehydrohalogenation of hydroximoyl chlorides. researchgate.netthieme-connect.com The 1,3-dipolar cycloaddition between the 6-carbonitrile group and an aryl nitrile oxide would yield a 3,5-disubstituted-1,2,4-oxadiazole ring appended to the chromane scaffold. beilstein-journals.org This reaction provides an efficient method for linking two different aromatic systems through a stable heterocyclic linker. researchgate.net Another well-known cycloaddition is the reaction with azides (e.g., sodium azide) to form tetrazole rings, a transformation often promoted by Lewis acids. researchgate.net

Modifications and Functionalization of the Chromane Ring System

Beyond the reactivity of its primary functional groups, the chromane ring system itself can be modified. The benzene portion of the chromane is susceptible to electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions. The positions ortho and para to the activating ether oxygen (C-7 and C-5) are the most likely sites for substitution, although steric hindrance may influence the outcome.

Furthermore, the entire chromane scaffold can undergo more complex transformations. For example, ring-opening and ring-closing sequences can be used to introduce new functionality. Palladium-catalyzed reactions have been shown to convert chromone precursors into 3-functionalized chroman-2,4-diones, demonstrating the potential for significant skeletal rearrangement and functionalization. acs.org The development of methods for the asymmetric synthesis of chromans highlights the advanced strategies available for modifying this core structure. researchgate.netorganic-chemistry.org

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is substituted with an amino group (at position 4, though part of the chromane ring structure, its influence extends to the aromatic ring) and a cyano group (at position 6). The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the cyano group is a deactivating group and a meta-director, withdrawing electron density from the ring.

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.comyoutube.com The outcome of the reaction on a substituted benzene ring is determined by the nature of the existing substituents. masterorganicchemistry.comlibretexts.org

Activating Groups: Electron-donating groups increase the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles. youtube.com

Deactivating Groups: Electron-withdrawing groups decrease the ring's electron density, making it less reactive. youtube.com

For this compound, the powerful activating effect of the amino group would dominate, directing incoming electrophiles to the positions ortho and para to it. The positions available for substitution on the benzene ring are 5, 7, and 8. The amino group at position 4 would direct incoming electrophiles to positions 5 and 7 (ortho) and the cyano group at position 6 would direct to position 8 (meta to itself, but ortho to the ether oxygen which is also an activating group). The interplay between the activating amino and ether groups and the deactivating cyano group would determine the precise regioselectivity.

Table 1: Expected Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Amino-5-nitrochromane-6-carbonitrile and/or 4-Amino-7-nitrochromane-6-carbonitrile |

| Bromination | Br₂/FeBr₃ | 4-Amino-5-bromochromane-6-carbonitrile and/or 4-Amino-7-bromochromane-6-carbonitrile |

Ring Annulation and Fusion Strategies

Ring annulation involves the formation of a new ring onto an existing structure. wikipedia.org For this compound, both the amino group and the nitrile group can serve as handles for building fused ring systems.

Strategies involving the Aminonitrile Moiety: The ortho-relationship of the amino group (position 4) and the aromatic ring allows for cyclization strategies. More commonly, the presence of an amino group and a nitrile on an aromatic ring can be used to construct fused heterocyclic systems. For example, reactions that functionalize the C-5 position with a suitable group could lead to intramolecular cyclization involving the amino group at C-4 or the nitrile at C-6.

Robinson Annulation and Related Strategies: The Robinson annulation is a well-known method for forming a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgnrochemistry.comlibretexts.org A derivative of this compound could potentially be used in such a sequence. For instance, if the amino group were converted into a ketone functionality through appropriate reactions, the resulting compound could serve as the Michael donor. Subsequent reaction with an α,β-unsaturated ketone like methyl vinyl ketone would lead to a Michael adduct, which could then undergo an intramolecular aldol condensation to form a new fused six-membered ring. chemistrytalk.orguoc.gr

Palladium-Catalyzed Cyclizations: Modern synthetic methods, such as palladium-catalyzed cross-coupling and C-H activation reactions, offer versatile routes to fused ring systems. espublisher.com A derivative of this compound, for instance one bearing a halogen at position 5 or 7, could undergo intramolecular Heck reactions or other palladium-catalyzed cyclizations if a suitable tethered alkene or alkyne is also present in the molecule.

Table 3: Potential Ring Annulation Approaches

| Annulation Strategy | Key Intermediates/Reagents | Resulting Fused System |

|---|---|---|

| Friedländer Annulation | Reaction with a 1,3-dicarbonyl compound | Fused quinoline ring |

| Gould-Jacobs Reaction | Reaction with diethyl ethoxymethylenemalonate | Fused 4-hydroxyquinoline (B1666331) ring |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 4-Aminochromane-6-carbonitrile. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each proton and carbon atom within the molecule, respectively.

In a typical ¹H NMR spectrum of a chromane (B1220400) derivative, the protons of the aminophenyl group and the chromane ring would exhibit characteristic chemical shifts. For instance, the protons on the aromatic ring would likely appear in the downfield region, typically between δ 6.0 and 8.0 ppm, with their specific shifts and coupling patterns dictated by the substitution pattern. The protons of the chromane moiety, being part of a saturated heterocyclic ring, would resonate further upfield.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atom of the nitrile group (C≡N) is characteristically observed in the range of 115–125 ppm. libretexts.orgucl.ac.uk The carbonyl carbon in related chromanone structures appears significantly downfield, around 160-180 ppm. libretexts.org The various sp²-hybridized carbons of the benzene (B151609) ring and the sp³-hybridized carbons of the chromane ring would also have distinct chemical shifts, allowing for a complete assignment of the carbon framework. ucl.ac.uklibretexts.org

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be utilized for unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum. These multi-dimensional NMR experiments reveal correlations between neighboring protons (COSY) and between protons and their directly attached (HSQC) or more distant (HMBC) carbon atoms, thereby confirming the connectivity of the molecular structure.

Table 1: Representative NMR Data for Chromane Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic H | 6.0 - 8.0 |

| ¹H | -CH₂- (chromane) | 2.5 - 4.5 |

| ¹H | -NH₂ | Variable (broad) |

| ¹³C | C≡N (nitrile) | 115 - 125 |

| ¹³C | Aromatic C | 110 - 160 |

| ¹³C | -CH₂- (chromane) | 20 - 70 |

| ¹³C | C-O (chromane) | 60 - 80 |

Mass Spectrometry (MS) in Reaction Monitoring and Mechanistic Studies

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule will likely undergo characteristic fragmentation pathways under electron ionization (EI) or other ionization techniques. For example, the loss of the amino group (-NH₂) or the nitrile group (-CN) could be observed as distinct fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule.

Furthermore, MS is a powerful technique for monitoring the progress of chemical reactions that synthesize or modify this compound. By analyzing small aliquots of the reaction mixture over time, the appearance of the product and the disappearance of reactants can be tracked, allowing for optimization of reaction conditions. In mechanistic studies, MS can be used to detect and identify transient intermediates, providing crucial evidence for the proposed reaction pathway.

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis Type | Expected Information |

|---|---|

| Molecular Ion Peak (M⁺) | Corresponds to the molecular weight of the compound. |

| High-Resolution MS | Provides the exact mass for molecular formula determination. |

| Fragmentation Pattern | Reveals characteristic losses of functional groups (e.g., -NH₂, -CN), aiding in structural confirmation. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the chemical bonds within this compound, providing a molecular fingerprint and confirming the presence of key functional groups.

The IR spectrum is expected to show characteristic absorption bands. youtube.com The nitrile group (C≡N) typically exhibits a sharp and intense absorption in the region of 2260–2220 cm⁻¹. libretexts.org The N-H stretching vibrations of the primary amino group (-NH₂) are expected to appear as one or two bands in the 3500–3300 cm⁻¹ region. youtube.com The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be observed around 3100–3000 cm⁻¹ and 3000–2850 cm⁻¹, respectively. The C-O-C stretching of the chromane ether linkage would likely appear in the 1260–1000 cm⁻¹ region.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. While the N-H and O-H stretches are often weak in Raman, the C≡N triple bond and the aromatic ring vibrations typically give rise to strong Raman signals. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3500 - 3300 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Nitrile (C≡N) | C≡N Stretch | 2260 - 2220 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Ether (C-O-C) | C-O Stretch | 1260 - 1000 |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of all atoms, including bond lengths, bond angles, and torsional angles. nih.gov

This technique is particularly crucial for establishing the absolute configuration of chiral centers, such as the C4 position in the chromane ring if the molecule is chiral. The resulting crystal structure would reveal the conformation of the chromane ring, which typically adopts a half-chair or boat conformation. researchgate.net Furthermore, X-ray crystallography provides detailed information about intermolecular interactions in the solid state, such as hydrogen bonding involving the amino group, which can influence the crystal packing and physical properties of the compound. For related chromene derivatives, X-ray diffraction has been used to determine lattice parameters and the planarity of the ring systems. researchgate.netmdpi.com

Table 4: Representative Crystallographic Data for Chromane Derivatives

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the unit cell. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Torsional Angles | Defines the conformation of the flexible parts of the molecule. |

Hyphenated Chromatographic Techniques for Purity Assessment and Isolation

Hyphenated chromatographic techniques are essential for both the purification of this compound and the assessment of its purity. These methods couple the separation power of chromatography with the detection capabilities of spectroscopy.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. A suitable reversed-phase or normal-phase column can be used to separate the target compound from any impurities or byproducts from its synthesis. The purity is determined by the relative area of the peak corresponding to this compound in the chromatogram. Preparative HPLC can be employed for the isolation of the pure compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is invaluable for identifying impurities, as the mass spectrum of each separated component can be obtained, aiding in their structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is sufficiently volatile and thermally stable. It provides excellent separation and allows for the identification of volatile impurities. The choice between LC-MS and GC-MS depends on the physicochemical properties of this compound and the potential impurities. These techniques are routinely used in the synthesis and characterization of related heterocyclic compounds. researchgate.net

Theoretical and Computational Chemistry Studies of 4 Aminochromane 6 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 4-Aminochromane-6-carbonitrile. These methods allow for the detailed exploration of its molecular structure and the prediction of its chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For chromane (B1220400) derivatives, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are instrumental in predicting bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These calculations provide a detailed picture of the molecule's shape and the spatial relationship between its constituent atoms. The optimized geometry corresponds to the lowest energy conformation on the potential energy surface, and its calculation is a crucial first step for further computational analyses.

The correlation between theoretical and experimental data, where available, is often very high, with correlation coefficients for bond lengths and angles approaching 0.99. mdpi.com This strong agreement underscores the predictive power of DFT in characterizing the structural parameters of complex organic molecules. mdpi.com

Table 1: Representative Basis Sets and Functionals Used in DFT Studies of Chromene Derivatives

| Compound Type | Functional | Basis Set | Application |

|---|---|---|---|

| β-Enaminonitrile incorporating 1H-Benzo[f]chromene | B3LYP | 6-311**G(d,p) | Geometry Optimization, Electronic Properties |

| 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile | B3LYP | 6-311G++ | Geometry Optimization, HOMO-LUMO Analysis |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more likely to be reactive. For chromene-related structures, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack, respectively. The amino group and the aromatic ring are often significant contributors to the HOMO, while the cyano group can influence the LUMO.

Table 2: Representative FMO Data for Chromene Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-amino-6-methoxy-4-(4-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile | -5.98 | -2.78 | 3.20 |

| 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | -6.12 | -1.98 | 4.14 |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the chromane ring system allows for the existence of multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms in a molecule and to determine their relative stabilities. researchgate.netdalalinstitute.com For cyclic systems like this compound, the non-planar nature of the saturated portion of the ring system can lead to various conformers, such as chair, boat, and twist-boat forms.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. rsc.orgnih.gov By modeling the interaction of this compound with other reactants, it is possible to map out the entire reaction pathway, from reactants to products. This involves identifying any intermediate species and, crucially, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations can be used to locate and characterize these transition states, providing valuable information about the reaction's feasibility and kinetics. mdpi.com Understanding the reaction mechanism at a molecular level is essential for optimizing reaction conditions and for designing new synthetic routes.

Molecular Modeling of Intermolecular Interactions for Scaffold Design

The chromane scaffold is a common feature in many biologically active molecules. Molecular modeling techniques can be used to study the intermolecular interactions between this compound and other molecules, such as biological macromolecules. These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, are crucial for molecular recognition and binding.

By understanding how the this compound scaffold interacts with its environment, it is possible to design new molecules with enhanced properties. For example, in drug design, molecular docking simulations can predict how a molecule will bind to the active site of a protein. This information can then be used to modify the structure of the molecule to improve its binding affinity and selectivity.

Spectroscopic Property Prediction using Computational Methods

Computational methods can be used to predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic absorption spectra. mdpi.comuncw.edu These theoretical predictions can be a valuable aid in the interpretation of experimental spectra and can help to confirm the structure of a newly synthesized compound.

Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra, providing information about the electronic transitions that give rise to the observed absorption bands. mdpi.com Similarly, calculations of vibrational frequencies can help to assign the various peaks in an IR spectrum to specific molecular motions. The ability to predict spectroscopic properties computationally is a powerful tool for chemical characterization and analysis.

Applications of 4 Aminochromane 6 Carbonitrile in Fundamental Chemical Research

Role as a Privileged Scaffold in Advanced Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a foundation for the development of a wide range of biologically active compounds. While 4-Aminochromane-6-carbonitrile itself is a specific entity, its core structure is related to classes of compounds, such as chromenes and 4-aminoquinolines, which are recognized as privileged scaffolds. nih.gov The 4H-chromene scaffold, for instance, is a key component in a variety of naturally occurring and synthetic compounds with diverse biological activities, including anticancer and antimicrobial properties. nih.gov Similarly, the 4-aminoquinoline (B48711) framework is renowned for its versatility in generating highly active and selective therapeutic agents. nih.gov

The value of the 4-aminochromane structure lies in its three-dimensional conformation and the strategic placement of its functional groups. The amino group can act as a key hydrogen bond donor or acceptor, or as a point for further chemical modification, while the nitrile group, a known pharmacophore, can participate in crucial interactions with biological targets. nih.gov The rigid chromane (B1220400) ring system helps to orient these functional groups in a defined spatial arrangement, which can enhance binding affinity and selectivity for specific proteins. Researchers leverage these features to design libraries of compounds for high-throughput screening, aiming to identify new lead structures for drug discovery programs. nih.gov The 4H-chromene-3-carbonitrile scaffold, for example, has shown potential for optimization into potent Src kinase inhibitors and anticancer lead compounds. nih.gov

Table 1: Bioactive Scaffolds Related to this compound

| Scaffold | Associated Biological Activity | Key Structural Features |

| 4H-Chromenes | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory | Benzopyran ring system |

| 4-Aminoquinolines | Antileishmanial, Antimalarial | Quinoline (B57606) ring with an amino group at position 4 |

| 2-Amino-4H-chromenes | Cytotoxic, Apoptosis inducers | Chromene with amino and other functional groups |

Utilization as Building Blocks in Complex Organic Synthesis

The distinct functional groups of this compound make it a valuable building block for the synthesis of more complex organic molecules. The primary amine at the 4-position and the nitrile group at the 6-position provide reactive sites for a wide array of chemical transformations. Organic chemists can utilize the amine for reactions such as acylation, alkylation, and the formation of imines or amides, thereby introducing new molecular fragments and complexity.

The chromane core itself provides a stable and defined stereochemical platform. The synthesis of complex molecules often relies on stereocontrolled methods, and starting with a rigid building block like 4-aminochromane can help predetermine the configuration of newly formed chiral centers. rsc.org This is particularly advantageous in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often responsible for the desired biological activity. Furthermore, compounds containing aminocarbonitrile functionalities are often synthesized through efficient multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.govnih.gov This approach aligns with the principles of green chemistry by improving atom economy and reducing reaction times. researchgate.netresearchgate.net

Precursors for Novel Heterocyclic Systems and Libraries

The reactivity of this compound allows it to serve as a versatile precursor for the construction of novel and diverse heterocyclic systems. The amino and nitrile groups are key functionalities that can participate in various cyclization reactions to form new rings fused to the chromane skeleton. For example, the nitrile group can be hydrolyzed, reduced, or undergo cycloaddition reactions to generate a range of other functional groups or heterocyclic rings, such as tetrazoles. nih.gov

This capacity for elaboration is particularly powerful in the context of combinatorial chemistry. By reacting this compound with a variety of different reagents, chemists can generate large collections, or "libraries," of related but structurally distinct molecules. nih.govnih.gov This strategy, sometimes referred to as "libraries from libraries," allows for the systematic exploration of chemical space around the core scaffold. nih.gov These libraries can then be screened for biological activity or other desirable properties, accelerating the discovery of new functional molecules. The synthesis of libraries of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is one example of how combinatorial techniques can be applied to generate diverse heterocyclic compounds. nih.gov Similarly, curcumin-based aminocarbonitrile derivatives have been used to create a library of 4H-pyran and 1,4-dihydropyridine (B1200194) heterocycles. nih.gov

Exploration in Materials Science and Functional Molecule Development

Beyond its applications in the life sciences, the structural and electronic properties of this compound and its derivatives suggest potential uses in materials science.

Chromene and chromone-based compounds are known to exhibit interesting photophysical properties, including fluorescence. This makes them attractive candidates for the development of fluorescent probes and sensors. A fluorescent sensor typically consists of a fluorophore (the light-emitting part) linked to a receptor that selectively binds to a specific analyte. Upon binding, a change in the fluorescence properties of the molecule, such as intensity or wavelength, can be observed.

The chromane core of this compound can act as a fluorophore. The amino and nitrile groups can be chemically modified to incorporate specific recognition units for detecting various ions or molecules. For instance, rhodamine-based sensors incorporating chromone (B188151) units have been successfully synthesized for the selective detection of Cu2+ ions in aqueous media. nih.gov Theoretical and experimental studies on related chromene-carbonitrile derivatives have demonstrated their potential as fluorescent materials, with some exhibiting violet fluorescence emission. bohrium.com This suggests that with appropriate design, this compound could serve as a platform for creating new sensors for non-biological imaging applications, such as environmental monitoring or materials analysis.

The field of organic electronics utilizes carbon-based molecules and polymers for applications such as light-emitting diodes (OLEDs), solar cells, and transistors. The performance of these devices is highly dependent on the electronic properties of the organic materials used.

Theoretical studies, often employing methods like Density Functional Theory (DFT), are crucial for predicting the potential of new molecules in this field before undertaking complex synthesis. nih.gov Computational analysis of a related crystal, 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been used to determine its electronic properties, including its bandgap and photoconductivity. bohrium.com Such theoretical considerations for this compound would involve calculating its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical indicators of its ability to transport charge. The presence of the electron-withdrawing nitrile group and the electron-donating amino group on the aromatic system could allow for the tuning of these electronic properties through chemical modification, suggesting that derivatives of this compound could be rationally designed for specific roles in organic electronic devices.

Table 2: Potential Applications in Materials Science

| Application Area | Relevant Properties of this compound | Rationale |

| Fluorescent Probes | Chromane core as a potential fluorophore. Modifiable amino and nitrile groups. | The core can provide fluorescence, while functional groups can be altered to bind specific analytes, causing a detectable change in fluorescence. nih.govbohrium.com |

| Organic Electronics | Conjugated system with donor (amino) and acceptor (nitrile) groups. | These features allow for the tuning of electronic energy levels (HOMO/LUMO), which is crucial for charge transport in organic electronic devices. Theoretical studies can predict this potential. bohrium.com |

Biological Research Applications and Mechanistic Investigations Non Clinical Focus

Structure-Activity Relationship (SAR) Studies for Target Interaction

No structure-activity relationship studies for 4-Aminochromane-6-carbonitrile have been published.

Investigation of Molecular Targets and Biochemical Pathways in In Vitro Systems

There is no information available regarding the molecular targets or biochemical pathways affected by this compound in in vitro systems.

In Vitro Enzymatic Inhibition and Receptor Binding Assays

No data from in vitro enzymatic inhibition or receptor binding assays for this compound could be located.

Preclinical In Vivo Model Studies for Mechanistic Insights (e.g., Target Engagement)

There are no published preclinical in vivo studies investigating the mechanistic properties or target engagement of this compound.

Computational Docking and Molecular Dynamics for Ligand-Biomacromolecule Interactions

No computational docking or molecular dynamics studies for this compound have been reported in the scientific literature.

Future Research Directions and Overcoming Challenges

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The synthesis of related aminopyran and aminochromene derivatives has often been achieved through one-pot, multi-component reactions (MCRs). niscpr.res.inresearchgate.net These methods offer advantages like operational simplicity and the assembly of complex molecules from simple precursors. nanobioletters.com For instance, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been accomplished with high yields (up to 98%) using pyridine-2-carboxylic acid as a sustainable catalyst in an aqueous ethanol (B145695) mixture. nih.gov This approach highlights a commitment to green chemistry principles, boasting a high Atom Economy (AE) and a low E-factor, which are crucial metrics for environmental sustainability. nih.gov

Future research must focus on adapting and refining these methods for 4-Aminochromane-6-carbonitrile. The development of novel catalysts, particularly reusable and biodegradable ones like starch solutions or specialized organocatalysts, could lead to even more environmentally benign and efficient synthetic protocols. niscpr.res.inresearchgate.net Exploring alternative energy sources, such as microwave irradiation, has already shown promise in accelerating reaction times for similar structures and should be a key area of investigation. nanobioletters.com

Table 1: Comparison of Catalytic Systems for Synthesis of Related Chromene Derivatives

| Catalyst System | Key Advantages | Reference |

|---|---|---|

| Pyridine-2-carboxylic acid (P2CA) | Sustainable, high yields, short reaction times, recyclable. | nih.gov |

| Starch Solution | Nontoxic, reusable, biodegradable, excellent yields. | niscpr.res.in |

| 2-Aminopyridine (B139424) | Efficient, economic, recyclable catalyst. | researchgate.net |

| Cobalt Doped Iron (III) Tartrate | Water-soluble, reusable, applicable for microwave synthesis. | nanobioletters.com |

This table is interactive and can be sorted by column.

Discovery of Undiscovered Reactivity and Transformation Pathways of the Core Scaffold

The chromanone scaffold, structurally related to this compound, is recognized as a versatile building block. nih.gov The reactivity of the 2-pyrone subunit, found in many natural products, in Diels-Alder reactions has been widely used in the total synthesis of complex molecules. researchgate.net This suggests that the core structure of this compound holds significant untapped potential for novel chemical transformations.

Future efforts should be directed at exploring the reactivity of the amine and nitrile functional groups in conjunction with the chromane (B1220400) core. This could involve investigating Mannich-type reactions, which have been successfully used to create new hexahydrothieno[2,3-d]pyrimidines from similar starting materials. nih.gov Additionally, investigating Vilsmeier-Haack type reactions or cross-coupling reactions (e.g., Suzuki, Sonogashira) could unveil pathways to novel, highly functionalized derivatives with unique properties. researchgate.net A systematic study of the scaffold's behavior under various reaction conditions will be essential to map its chemical space and unlock new synthetic possibilities.

Expansion of Research Applications Beyond Current Scope (e.g., Catalyst Development)

Currently, research on chromane and chromene derivatives is heavily focused on their biological activities, including anticancer, anti-inflammatory, and antidiabetic properties. nih.govnih.gov While these are critical areas, the unique electronic and structural features of the this compound scaffold suggest its potential utility in other fields, such as materials science and catalysis.

A significant future direction is the development of catalysts based on this scaffold. For example, research into metal-organic frameworks (MOFs) has demonstrated that heterocyclic compounds can be incorporated as ligands to create novel heterogeneous catalysts for organic synthesis. researchgate.net The nitrogen and oxygen atoms within the this compound structure are ideal coordination sites for metal ions, opening the door to creating bespoke catalysts for specific chemical transformations. Furthermore, the potential for these compounds in sensor technology, as demonstrated by related chromene crystals, warrants investigation. bohrium.com

Advanced Mechanistic Elucidation of Biological Activities in Preclinical Settings

Derivatives of the 2-amino-4H-chromene scaffold have shown significant cytotoxic activity against various cancer cell lines. nih.gov Some analogues act as antagonists for anti-apoptotic Bcl-2 proteins, which are key targets in cancer therapy. nih.gov Biophysical studies on related chromenes suggest that their mechanism of action may involve intercalation with DNA. researchgate.net

For this compound, it is crucial to move beyond preliminary screening and conduct advanced mechanistic studies. This includes identifying specific cellular targets and signaling pathways. Techniques like molecular docking, as used to study the inhibition of α-amylase and α-glucosidase by a related chromene, can provide initial insights. bohrium.com Subsequent preclinical studies should aim to validate these computational predictions and establish a clear structure-activity relationship (SAR). nih.gov Understanding how modifications to the chromane ring and its substituents affect binding affinity and biological activity will be paramount for designing more potent and selective therapeutic agents. nih.gov

Table 2: Reported Biological Activities of Related Chromene Scaffolds

| Biological Activity | Target/Mechanism | Reference |

|---|---|---|

| Anticancer | Antagonist of anti-apoptotic Bcl-2 proteins. | nih.gov |

| Anticancer | Cytotoxic activity against MDA-MB-231, MCF-7, and T47D cell lines. | nih.gov |

| Anticancer | Potential DNA intercalation. | researchgate.net |

| Antidiabetic | Inhibition of α-amylase and α-glucosidase. | bohrium.com |

| Anti-inflammatory | Modulation of inflammatory pathways. | nih.gov |

This table is interactive and can be sorted by column.

Addressing Challenges in Scalability and Stereocontrol for Research Applications

For any promising compound to move from the laboratory to broader applications, challenges in scalability and stereocontrol must be addressed. While gram-scale synthesis has been validated for some 2-amino-4H-chromene-3-carbonitrile derivatives, ensuring that these processes remain efficient and cost-effective at larger scales is a critical next step. nih.gov The reusability of catalysts over multiple cycles is a positive indicator for potential industrial applicability. nih.gov

A significant hurdle is stereocontrol. The carbon at the 4-position of the chromane ring is a chiral center. Syntheses of related compounds have been reported to yield mixtures of diastereomers. nih.gov Developing stereoselective synthetic routes is essential, as different stereoisomers can exhibit vastly different biological activities and properties. Future research should focus on asymmetric catalysis and the use of chiral auxiliaries to control the stereochemical outcome of the reaction, ensuring the production of single, well-defined stereoisomers for advanced research and potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.